molecular formula C29H28N4O3S B11294865 N-(4-ethoxyphenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

N-(4-ethoxyphenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Cat. No.: B11294865
M. Wt: 512.6 g/mol
InChI Key: VPFYQGZVLJLHBK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions. Key steps in the synthesis may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Thiazole ring synthesis: This can be done by reacting a thioamide with α-haloketones or α-haloesters.

    Coupling reactions: The pyrazole and thiazole intermediates are then coupled using suitable reagents and conditions to form the desired compound.

    Acetylation: The final step involves acetylation of the intermediate to obtain the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool compound for studying biological processes.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction with these targets can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-ethoxyphenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide include other pyrazole and thiazole derivatives with comparable structures and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C29H28N4O3S

Molecular Weight

512.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-[3-(4-methylphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C29H28N4O3S/c1-3-36-23-15-13-22(14-16-23)30-27(34)18-26-28(35)31-29(37-26)33-25(21-11-9-19(2)10-12-21)17-24(32-33)20-7-5-4-6-8-20/h4-16,25-26H,3,17-18H2,1-2H3,(H,30,34)

InChI Key

VPFYQGZVLJLHBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)C

Origin of Product

United States

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